tert-Butyl 2-(aminomethyl)-5-carbamimidoylbenzoate
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Overview
Description
tert-Butyl 2-(aminomethyl)-5-carbamimidoylbenzoate is an organic compound that features a tert-butyl ester group, an aminomethyl group, and a carbamimidoyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(aminomethyl)-5-carbamimidoylbenzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the carboxylic acid group of 2-(aminomethyl)-5-carbamimidoylbenzoic acid with a tert-butyl group. This can be achieved using tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(aminomethyl)-5-carbamimidoylbenzoate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form an imine or nitrile derivative.
Reduction: The carbamimidoyl group can be reduced to form an amine.
Substitution: The benzoate core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of imine or nitrile derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzoate derivatives.
Scientific Research Applications
tert-Butyl 2-(aminomethyl)-5-carbamimidoylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand for binding studies.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(aminomethyl)-5-carbamimidoylbenzoate depends on its specific application. In biochemical studies, it may interact with specific molecular targets such as enzymes or receptors. The presence of the carbamimidoyl group can facilitate binding to active sites, while the tert-butyl ester group can enhance the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(aminomethyl)benzoate
- tert-Butyl 5-carbamimidoylbenzoate
- tert-Butyl 2-(aminomethyl)-5-nitrobenzoate
Uniqueness
tert-Butyl 2-(aminomethyl)-5-carbamimidoylbenzoate is unique due to the presence of both the aminomethyl and carbamimidoyl groups on the benzoate core
Properties
Molecular Formula |
C13H19N3O2 |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
tert-butyl 2-(aminomethyl)-5-carbamimidoylbenzoate |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)10-6-8(11(15)16)4-5-9(10)7-14/h4-6H,7,14H2,1-3H3,(H3,15,16) |
InChI Key |
YEVPKYNSCHXYTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)C(=N)N)CN |
Origin of Product |
United States |
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